molecular formula C15H12F2O2 B7962493 Methyl 2-fluoro-5-(4-fluoro-2-methylphenyl)benzoate

Methyl 2-fluoro-5-(4-fluoro-2-methylphenyl)benzoate

Cat. No.: B7962493
M. Wt: 262.25 g/mol
InChI Key: LORHOZWMRCTPET-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(4-fluoro-2-methylphenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-5-(4-fluoro-2-methylphenyl)benzoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(4-fluoro-2-methylphenyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-fluoro-5-(4-fluoro-2-methylphenyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-(4-fluoro-2-methylphenyl)benzoate involves its interaction with molecular targets through its functional groups. The fluorine atoms and the ester group play a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-5-(4-fluoro-2-methylphenyl)benzoate is unique due to the presence of two fluorine atoms and a methyl group, which impart distinct chemical properties and reactivity compared to its similar compounds. These structural features make it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

methyl 2-fluoro-5-(4-fluoro-2-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O2/c1-9-7-11(16)4-5-12(9)10-3-6-14(17)13(8-10)15(18)19-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORHOZWMRCTPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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